ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of the compound with its targets could involve various types of chemical interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The fluorophenyl group might interact with hydrophobic pockets of the target protein, while the triazol and oxadiazole groups could form hydrogen bonds with the protein .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in inflammatory responses, it could affect the production of inflammatory mediators .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethyl group might increase its lipophilicity, potentially enhancing its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its ability to bind to its targets .
Biological Activity
Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 303.25 g/mol. Its structure includes a triazole ring fused with an oxadiazole moiety, which is known for its bioisosteric properties that enhance biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole, including the compound , exhibit significant anticancer properties. The mechanism primarily involves:
- Inhibition of Enzymes : Compounds like this compound have shown inhibitory effects on various enzymes such as histone deacetylase (HDAC), thymidylate synthase, and telomerase . These enzymes are crucial for cancer cell proliferation and survival.
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer cells. For instance, one study reported an IC50 value indicating moderate potency against a panel of cancer cell lines .
Antimicrobial Activity
The compound also displays antimicrobial properties. The oxadiazole scaffold has been associated with activity against various bacterial and fungal strains. The presence of the fluorophenyl group enhances its interaction with microbial targets .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It shows potential in reducing inflammation markers and alleviating pain in preclinical models .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Nucleic Acids : The oxadiazole moiety interacts with DNA and RNA, potentially disrupting transcription and replication processes in cancer cells.
- Enzyme Inhibition : By inhibiting key enzymes involved in cell cycle regulation and apoptosis (programmed cell death), the compound can induce cytotoxicity in malignant cells.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways that are crucial for tumor growth and metastasis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
These studies highlight the potential of oxadiazole derivatives in therapeutic applications.
Properties
IUPAC Name |
ethyl 3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKRWKWGCGVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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